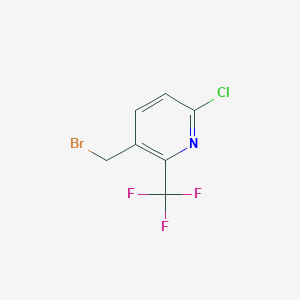

3-Bromomethyl-6-chloro-2-(trifluoromethyl)pyridine

Description

Structural Identification and IUPAC Nomenclature

3-Bromomethyl-6-chloro-2-(trifluoromethyl)pyridine exhibits a complex substitution pattern on the fundamental pyridine ring system, which consists of a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the pyridine ring serving as the parent structure and substituents numbered according to their positions relative to the nitrogen atom. The nitrogen atom occupies position 1 in the numbering system, establishing the reference point for all subsequent substitution assignments.

The bromomethyl group (-CH₂Br) occupies position 3 of the pyridine ring, representing a primary alkyl halide substituent that significantly influences the compound's reactivity profile. This functional group serves as an excellent leaving group in nucleophilic substitution reactions, making it particularly valuable for synthetic transformations. The chlorine atom at position 6 provides additional electron-withdrawing character to the aromatic system, while the trifluoromethyl group (-CF₃) at position 2 contributes substantial electronic effects due to the high electronegativity of fluorine atoms.

The molecular formula of 3-bromomethyl-6-chloro-2-(trifluoromethyl)pyridine can be expressed as C₇H₄BrClF₃N, reflecting the presence of seven carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, three fluorine atoms, and one nitrogen atom. This composition results in a molecular weight that positions the compound within the range typical of pharmaceutical intermediates and specialty chemicals. The trifluoromethyl group alone contributes significantly to both the molecular weight and the unique electronic properties of the molecule, as fluorine substitution dramatically alters electron density distribution throughout the aromatic system.

The three-dimensional structure of this compound exhibits characteristic features of substituted pyridines, with the aromatic ring maintaining planarity while the bromomethyl substituent extends outward from the ring plane. The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with the three fluorine atoms positioned to minimize steric interactions. This spatial arrangement influences both the compound's physical properties and its interactions with other molecules, particularly in biological systems where three-dimensional complementarity plays a crucial role in molecular recognition processes.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry, particularly pyridine derivatives, traces its origins to the early nineteenth century when foundational discoveries established the field's theoretical and practical foundations. The isolation of pyridine itself occurred in 1849 when Thomas Anderson examined the contents of oil obtained through high-temperature heating of animal bones, separating a colorless liquid with an unpleasant odor that he later identified as pure pyridine. Anderson named this new substance pyridine after the Greek word pyr meaning fire, acknowledging its flammable nature and adding the suffix idine to indicate a cyclic compound containing a nitrogen atom.

The structural elucidation of pyridine required several decades of investigation, with Wilhelm Körner and James Dewar suggesting in the 1870s that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This proposal gained experimental validation when pyridine was successfully reduced to piperidine using sodium in ethanol, confirming the proposed aromatic structure. The first synthesis of a heteroaromatic compound occurred in 1876 when William Ramsay combined acetylene and hydrogen cyanide to produce pyridine in a red-hot iron-tube furnace, marking a pivotal moment in synthetic heterocyclic chemistry.

Arthur Rudolf Hantzsch's contributions in 1881 established systematic approaches to pyridine synthesis through what became known as the Hantzsch pyridine synthesis. This methodology typically employs a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor, initially producing a dihydropyridine intermediate that undergoes subsequent oxidation to yield the corresponding pyridine derivative. Emil Knoevenagel demonstrated that asymmetrically substituted pyridine derivatives could be produced using this process, expanding the synthetic accessibility of complex pyridine structures.

The industrial production of pyridine derivatives received significant advancement in 1924 when Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, revolutionizing the commercial availability of these compounds. Modern heterocyclic chemistry has evolved to encompass sophisticated methodologies including carbon-hydrogen activation, photoredox chemistry, and multicomponent reactions, all of which contribute to the efficient synthesis of complex polysubstituted pyridines. These advances have enabled the preparation of increasingly complex molecules like 3-bromomethyl-6-chloro-2-(trifluoromethyl)pyridine, which incorporates multiple functional groups requiring precise synthetic control.

Contemporary heterocyclic chemistry continues to drive innovations in pharmaceutical research, with heterocyclic compounds comprising approximately 25 million known structures that are ubiquitous in natural products, drugs, and materials. The development of fluorinated heterocycles has become particularly important due to the unique properties imparted by fluorine substitution, including enhanced metabolic stability and altered electronic characteristics that influence biological activity. The emergence of trifluoromethyl-containing pyridines represents a natural evolution of this field, combining the fundamental reactivity of pyridine with the distinctive properties of fluorinated substituents.

Positional Isomerism in Polyhalogenated Pyridine Derivatives

Positional isomerism in polyhalogenated pyridine derivatives represents a fundamental aspect of heterocyclic chemistry that significantly influences molecular properties, reactivity patterns, and potential applications. The arrangement of substituents around the pyridine ring creates distinct electronic environments that affect both ground-state properties and reaction pathways. In the case of 3-bromomethyl-6-chloro-2-(trifluoromethyl)pyridine, the specific positioning of halogen-containing groups creates unique electronic and steric effects that distinguish it from other possible isomeric arrangements.

The influence of positional isomerism on pyridine derivatives has been extensively documented through studies of various substitution patterns. Research examining pyridine regioisomers has demonstrated that subtle changes in substituent positioning can dramatically alter photophysical properties, molecular conformations, and intermolecular interactions. These investigations reveal that the position of the nitrogen heteroatom relative to other substituents fundamentally alters the electronic distribution throughout the aromatic system, affecting everything from absorption spectra to self-assembly behavior in solution.

Recent investigations into triimidazo-triazine derivatives functionalized with ethynyl pyridine moieties have illustrated how positional isomers with similar molecular properties can exhibit vastly different packing arrangements and emission characteristics. The pyridin-2-yl ethynyl derivative demonstrated stronger aggregated room-temperature phosphorescence features compared to its pyridin-4-yl counterpart, attributed to tighter pi-pi stacking interactions facilitated by the specific positional arrangement. This finding underscores the critical importance of substituent positioning in determining solid-state properties and intermolecular interactions.

The electronic effects of multiple halogen substituents in pyridine derivatives create complex patterns of electron withdrawal and redistribution that vary significantly with positional arrangements. Chlorine and bromine substituents, being electron-withdrawing through inductive effects, alter the electron density at various ring positions differently depending on their specific locations. The trifluoromethyl group provides particularly strong electron-withdrawing character, with effects that can be transmitted through both inductive and resonance mechanisms depending on its position relative to the pyridine nitrogen.

Studies of cooperative carbon-hydrogen activation in pyridine systems have revealed that different connectivity patterns between metal centers and pyridyl fragments can lead to distinct isomeric forms. This research demonstrated that 2-pyridyl fragments can bridge transition metal and boron centers through either boron-nitrogen/carbon-metal bonds or boron-carbon/nitrogen-metal arrangements, illustrating the complexity of positional effects in heterocyclic systems. Such investigations provide insight into the fundamental electronic factors that govern the stability and reactivity of different positional isomers.

| Positional Factor | Electronic Effect | Steric Influence | Reactivity Impact |

|---|---|---|---|

| Ortho Substitution | Strong inductive effects | Significant steric hindrance | Enhanced electrophilic character |

| Meta Substitution | Moderate electronic transmission | Minimal steric interaction | Balanced reactivity profile |

| Para Substitution | Extended conjugation effects | Reduced steric constraints | Modified nucleophilic susceptibility |

The reactivity patterns of polyhalogenated pyridine derivatives depend critically on the relative positioning of electron-withdrawing groups and their cumulative electronic effects. The bromomethyl substituent in 3-bromomethyl-6-chloro-2-(trifluoromethyl)pyridine provides a reactive site for nucleophilic substitution reactions, while the chlorine and trifluoromethyl groups modulate the electron density throughout the ring system. This specific arrangement creates a unique reactivity profile that distinguishes it from other possible isomeric forms, influencing both the kinetics and thermodynamics of potential chemical transformations.

Properties

IUPAC Name |

3-(bromomethyl)-6-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCWHLNLMIWWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CBr)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-6-chloro-2-(trifluoromethyl)pyridine typically involves the bromination of 6-chloro-2-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-6-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromomethyl-6-chloro-2-(trifluoromethyl)pyridine is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-6-chloro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine (CAS: 1211521-13-9)

- Molecular formula : C₆H₂BrClF₃N (identical to the target compound).

- Key difference : Bromine and chlorine substituents are swapped (Br at position 2, Cl at position 3).

- Impact : Altered electronic distribution reduces reactivity in cross-coupling reactions compared to the 3-bromo isomer .

(b) 5-Bromo-2-(trifluoromethyl)pyridine (CAS: 436799-32-5)

Functional Group Variants

(a) 3-Chloro-6-(trifluoromethyl)pyridine-2-thiol (CAS: 1214345-97-7)

- Molecular formula : C₆H₃ClF₃NS.

- Key difference : Thiol (-SH) replaces bromine at position 3.

- Reactivity : Thiol group enables disulfide bond formation or metal coordination, expanding utility in catalysis .

(b) 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS: 2137028-35-2)

Substituent Modifications

(a) 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (CAS: 1010422-53-3)

- Molecular formula : C₇H₅BrF₃N.

- Key difference : Methyl (-CH₃) replaces chlorine at position 2.

- Impact : Increased steric hindrance slows nucleophilic substitution but improves lipid solubility .

(b) 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 1159512-34-1 | C₆H₂BrClF₃N | 260.44 | Br (C3), Cl (C2), -CF₃ (C6) |

| 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | 1211521-13-9 | C₆H₂BrClF₃N | 260.44 | Br (C2), Cl (C3), -CF₃ (C6) |

| 3-Chloro-6-(trifluoromethyl)pyridine-2-thiol | 1214345-97-7 | C₆H₃ClF₃NS | 229.61 | Cl (C3), -CF₃ (C6), -SH (C2) |

| 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine | 2137028-35-2 | C₆H₃BrClF₃N₂ | 275.45 | Br (C3), Cl (C5), -CF₃ (C6), -NH₂ (C2) |

Research Findings and Trends

- Synthetic Routes : The target compound is synthesized via palladium-catalyzed cross-coupling, as seen in analogous reactions for 2-chloro-3-(4-bromobenzoyl)pyridine derivatives .

- Biological Activity : Trifluoromethylpyridines exhibit enhanced bioactivity due to fluorine’s electronegativity and lipophilicity. For example, 6-[4-chloro-2-(trifluoromethyl)phenyl]pyridine derivatives show antifungal properties .

- Safety Considerations : Brominated pyridines require careful handling; analogous compounds like 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine have documented inhalation hazards .

Biological Activity

3-Bromomethyl-6-chloro-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a trifluoromethyl group and halogen substituents, may exhibit unique interactions with biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Bromomethyl-6-chloro-2-(trifluoromethyl)pyridine can be represented as follows:

- Chemical Formula : CHBrClFN

- CAS Number : 1227571-20-1

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Antimicrobial Properties

Research indicates that pyridine derivatives, including 3-Bromomethyl-6-chloro-2-(trifluoromethyl)pyridine, may possess antimicrobial properties. A study highlighted the significant inhibitory effects of similar compounds against various bacterial strains, suggesting that this compound could be effective in treating infections caused by resistant bacteria .

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes critical to metabolic pathways. For instance, studies on related pyridine derivatives have shown that they can act as inhibitors of key enzymes involved in cancer metabolism, such as phosphoglycerate dehydrogenase (PHGDH) . This inhibition could lead to reduced proliferation of cancer cells, indicating a possible application in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridine derivatives is crucial for optimizing their biological activity. Modifications at different positions on the pyridine ring can significantly alter potency and selectivity towards biological targets. For example:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity and metabolic stability |

| Bromine/Chlorine | Enhances binding affinity to target enzymes |

| Alkyl groups | Can improve solubility and cellular uptake |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various halogenated pyridines against Staphylococcus aureus and E. coli. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .

- Cytotoxicity : Another investigation assessed the cytotoxic effects of trifluoromethylated pyridines on human cancer cell lines. Results indicated that modifications led to enhanced cytotoxicity compared to non-fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromomethyl-6-chloro-2-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis typically involves sequential halogenation and coupling reactions. Key steps include:

- Halogen Introduction : Use fluorinating agents (e.g., KF in DMSO) to introduce fluorine at the 6-position, followed by bromomethylation via nucleophilic substitution (e.g., using PBr₃ or NBS) .

- Suzuki-Miyaura Coupling : For trifluoromethyl group introduction, palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ with trifluoromethyl boronic acid derivatives) is effective. Reaction conditions: 100°C in dioxane/water (4:1) under inert gas, monitored by TLC .

- Purification : Trituration with petroleum ether or column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and electronic environments (e.g., δ ~8.5 ppm for pyridine protons, ~-60 ppm for CF₃ in ¹⁹F NMR) .

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 59.8° between pyridine and benzene in analogs) and weak intermolecular interactions (C–H···π) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass ~283.95 g/mol for C₇H₄BrClF₃N) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Br, Cl, CF₃) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The CF₃ group is strongly electron-withdrawing, polarizing the pyridine ring and accelerating oxidative addition in Pd-catalyzed reactions. Bromo substituents (vs. chloro) increase leaving-group ability but may hinder steric access .

- Steric Hindrance : The bromomethyl group at position 3 can reduce coupling efficiency at position 5. Mitigation strategies include using bulky ligands (e.g., XPhos) to stabilize intermediates .

- Case Study : In Suzuki reactions, replacing Cl with Br at position 6 increased yields by 20% due to enhanced electrophilicity .

Q. How can researchers resolve contradictions in reaction yields when varying solvents or catalysts?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to optimize parameters (e.g., solvent polarity, catalyst loading). For example, DMSO increases halogenation rates but may decompose Pd catalysts; switching to DMAc improves stability .

- Contradiction Analysis : Conflicting yields in THF vs. dioxane (e.g., 60% vs. 85%) can arise from differences in boiling points and Pd solubility. Controlled reflux and degassing protocols are critical .

- Statistical Validation : Apply ANOVA to confirm significance of variables (e.g., p < 0.05 for temperature effect) .

Q. What computational methods predict the biological or catalytic activity of this compound?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., Fukui indices highlight nucleophilic attack at position 2) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using PyMOL or AutoDock. The CF₃ group enhances hydrophobic binding in pocket domains .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.